molecular formula C19H13F3N2O2S B2641606 N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide CAS No. 1207049-09-9

N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide

Cat. No.: B2641606
CAS No.: 1207049-09-9
M. Wt: 390.38
InChI Key: QGDCFJQKUOKFBH-UHFFFAOYSA-N
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Description

N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide is a compound that features a trifluoromethyl group, a benzamido group, and a thiophene ring. This compound is of interest due to its unique chemical structure, which imparts specific properties that can be leveraged in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide typically involves the condensation of 2-(trifluoromethyl)benzoic acid with 2-aminophenylthiophene-3-carboxamide. This reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amide and thiophene groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide
  • N-(2-(2-(trifluoromethyl)benzamido)phenyl)furan-3-carboxamide
  • N-(2-(2-(trifluoromethyl)benzamido)phenyl)pyrrole-3-carboxamide

Uniqueness

N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds that contain furan or pyrrole rings .

Properties

IUPAC Name

N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2S/c20-19(21,22)14-6-2-1-5-13(14)18(26)24-16-8-4-3-7-15(16)23-17(25)12-9-10-27-11-12/h1-11H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDCFJQKUOKFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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